

Technical Guide: Crystal Structure Analysis of Dipotassium Phthalate

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Compound of Interest

Compound Name: *1,2-Benzenedicarboxylic acid, potassium salt (1:2)*

CAS No.: 29801-94-3

Cat. No.: B1588222

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Part 1: Executive Summary & Critical Distinction

Objective: To determine the atomic arrangement, lattice parameters, and space group of Dipotassium Phthalate (

) using Single Crystal X-ray Diffraction (SCXRD) and complementary characterization techniques.

Critical Scientific Distinction: Researchers often confuse Dipotassium Phthalate with Potassium Hydrogen Phthalate (KHP). This distinction is non-negotiable for accurate analysis.

Feature	Potassium Hydrogen Phthalate (KHP)	Dipotassium Phthalate ()
Formula		(often hydrates)
Stoichiometry	1:1 (K : Phthalic Acid)	2:1 (K : Phthalic Acid)
pH (0.05M)	4.00 (Primary Standard)	~7.0 - 8.5 (Weak Base)
Stability	Non-hygroscopic, Air Stable	Hygroscopic, Deliquescent
Crystal System	Orthorhombic ()	Typically Monoclinic/Orthorhombic

Part 2: Synthesis and Crystal Growth Protocol

High-quality single crystals are the prerequisite for SCXRD. Unlike KHP,

is highly soluble and hygroscopic, requiring strict environmental control.

Reagents and Stoichiometry

- Precursors: Phthalic Acid (ACS Reagent,), Potassium Hydroxide (KOH) pellets.
- Solvent: Deionized Water ().

Step-by-Step Synthesis Workflow

- Stoichiometric Calculation: Calculate the mass for a 1:2 molar ratio.
- Dissolution (Exothermic Control):
 - Dissolve Phthalic acid in DI water at

- Slowly add KOH solution dropwise under continuous stirring.
- Checkpoint: Monitor pH. The endpoint is reached when pH stabilizes between 7.0 and 8.0.
- Filtration: Pass the solution through a PTFE filter to remove insoluble particulates that could induce spurious nucleation.
- Crystal Growth (Slow Evaporation):
 - Place the filtrate in a borosilicate beaker covered with perforated parafilm.
 - Incubate in a constant temperature bath (CTB) at .
 - Observation: Harvest crystals after 15–25 days. Crystals should be optically transparent and block-like.

Part 3: Crystallographic Analysis (SCXRD)

This section details the core analytical workflow. The causality of each step is linked to the specific nature of organic salts.

Data Collection Strategy

- Instrument: Bruker Kappa APEX II or equivalent diffractometer with Mo-K radiation ().
- Temperature Control: Maintain sample at 100 K using a nitrogen cryostream.
 - Reasoning: hydrates are prone to desolvation under vacuum or ambient dry air. Low temperature "locks" the water molecules in the lattice, preventing crystal decay during collection.
- Mounting: Select a crystal

mm. Mount on a MiTeGen loop using Paratone-N oil (inert cryoprotectant).

Structure Solution & Refinement

- Indexing: Determine the unit cell dimensions from a matrix of low-angle reflections. Expect a volume compatible with

or

.
- Space Group Determination: Analyze systematic absences.
 - Common Outcome:[1][2][3][4] Phthalate salts often crystallize in centrosymmetric space groups (e.g.,

) unless chiral dopants are used.
- Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (

).
- Refinement: Use Full-matrix least-squares on

(SHELXL).
 - Anisotropic Refinement: Apply to all non-hydrogen atoms (K, O, C).
 - Hydrogen Placement: Locate water hydrogens from difference Fourier maps; constrain organic hydrogens using a riding model (Aromatic C-H = 0.93

).

Structural Validation Parameters

Trustworthiness of the model is verified via these metrics:

Parameter	Acceptable Threshold	Significance
R1 (observed)	(5%)	Indicates good agreement between model and data.
Goodness of Fit (GoF)		Ensures correct weighting scheme.
Residual Density		High peaks near K indicate absorption correction errors.

Part 4: Complementary Characterization

To validate the bulk phase purity against the single crystal model.

Powder X-ray Diffraction (PXRD)

- Protocol: Grind bulk crystals into fine powder. Scan from to .
- Validation: Overlay the experimental PXRD pattern with the simulated pattern generated from the SCXRD CIF file. A perfect match confirms phase homogeneity.

Thermal Analysis (TGA/DSC)

- Objective: Determine hydration state (in).
- Expected Profile:
 - Step 1 (

): Weight loss corresponding to dehydration. Calculate

to solve for

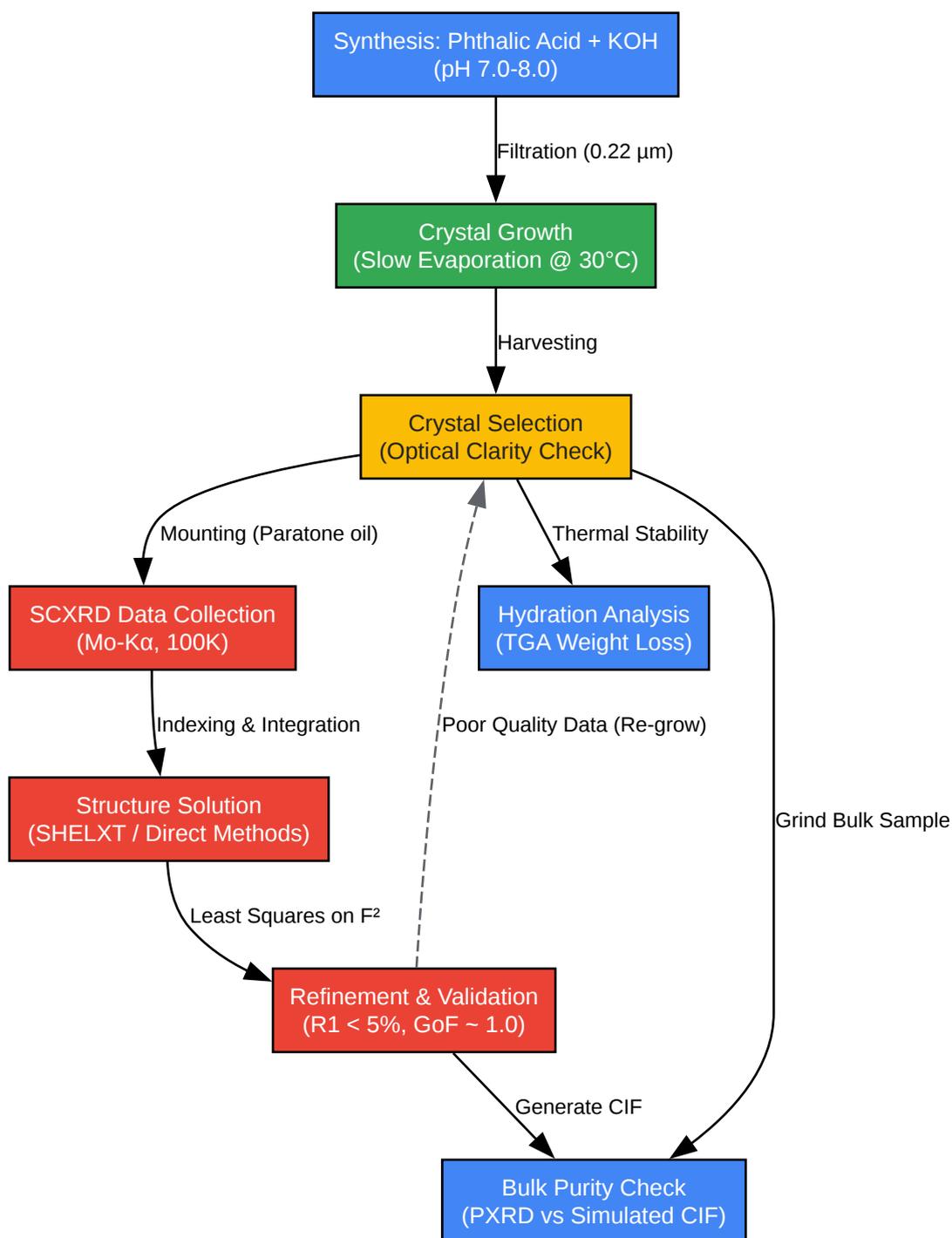
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- Step 2 (

): Decomposition of the phthalate core to potassium carbonate/oxide.

Part 5: Visualization of Analytical Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, emphasizing the critical decision points.



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Caption: Integrated workflow for the synthesis, structural solution, and bulk validation of Dipotassium Phthalate crystals.

References

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